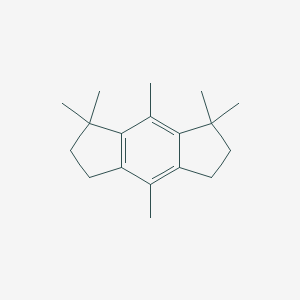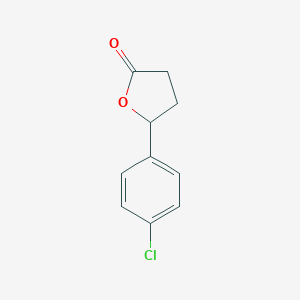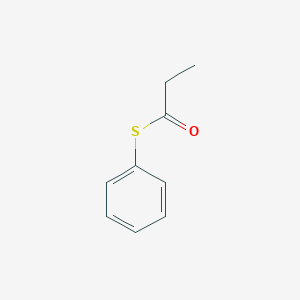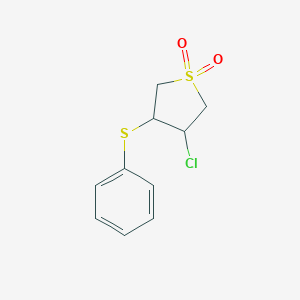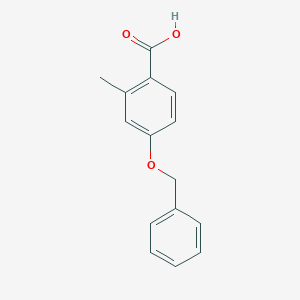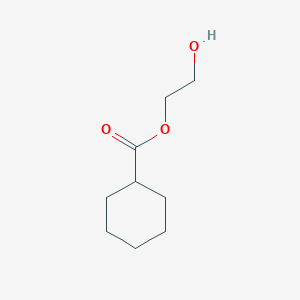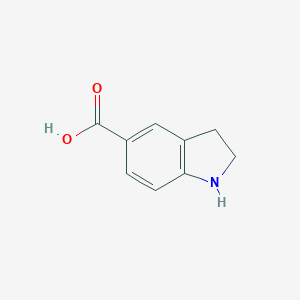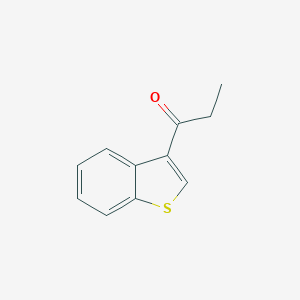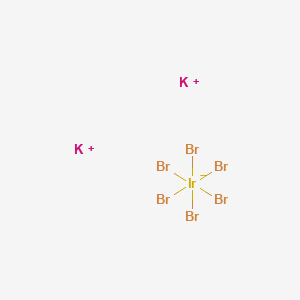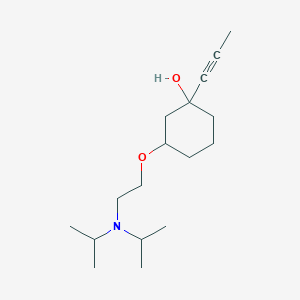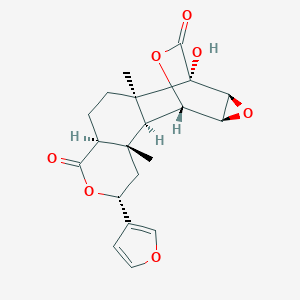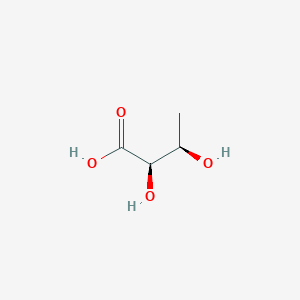
(2R,3R)-2,3-dihydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2,3-dihydroxybutanoic acid, commonly known as erythrose, is a four-carbon sugar that is synthesized by the body through the pentose phosphate pathway. This sugar is a key intermediate in several metabolic pathways, including the biosynthesis of amino acids and nucleotides. In recent years, (2R,3R)-2,3-dihydroxybutanoic acid has gained attention for its potential applications in scientific research.
Applications De Recherche Scientifique
Enzymatic Studies and Biosynthesis Pathways
- (2R,3R)-2,3-dihydroxybutanoic acid has been synthesized and tested as a substrate for the αβ-dihydroxyacid dehydratase in the isoleucine-valine biosynthetic pathway of Salmonella typhimurium, illustrating the enzyme's alkyl group requirements and substrate specificity (Armstrong et al., 1985). The enzyme's stereospecificity was further demonstrated, showing that only certain isomers supported the growth of specific strains of Salmonella typhimurium (Armstrong et al., 1977).
Renin Inhibition and Peptide Synthesis
- Angiotensinogen analogues containing (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid, a derivative of (2R,3R)-2,3-dihydroxybutanoic acid, have shown potent inhibitory effects on human plasma renin. The glycol moiety in this acid is suggested to mimic the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis, acting as a transition-state analogue (Thaisrivongs et al., 1987).
Asymmetric Organic Synthesis
- Derivatives of (2R,3R)-2,3-dihydroxybutanoic acid, such as (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, have been extensively used as a protecting group for boronic acids in asymmetric organic synthesis. This application allows the creation of various diastereo- and enantiomerically pure organoboron reagents and intermediates (Berg et al., 2012).
Metabolic Engineering and Bioconversion
- Metabolic engineering of Escherichia coli for the production of butane-2,3-diol stereoisomers has been reported, utilizing recombinant strains coexpressing certain enzymes. The engineered strains can convert glucose to (2S,3S)-2,3-BD, demonstrating the potential of (2R,3R)-2,3-dihydroxybutanoic acid and its isomers in bioconversion processes (Chu et al., 2015).
Propriétés
Numéro CAS |
15851-57-7 |
|---|---|
Nom du produit |
(2R,3R)-2,3-dihydroxybutanoic acid |
Formule moléculaire |
C4H8O4 |
Poids moléculaire |
120.1 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3-/m1/s1 |
Clé InChI |
LOUGYXZSURQALL-PWNYCUMCSA-N |
SMILES isomérique |
C[C@H]([C@H](C(=O)O)O)O |
SMILES |
CC(C(C(=O)O)O)O |
SMILES canonique |
CC(C(C(=O)O)O)O |
Description physique |
Solid |
Synonymes |
[2R,3R,(-)]-2,3-Dihydroxybutyric acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



